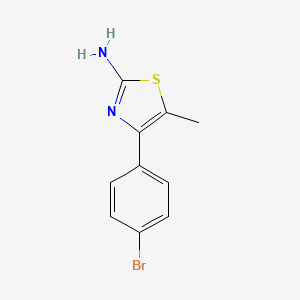

2-Amino-4-(4-bromophenyl)-5-methylthiazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZADQFOHESKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352039 | |

| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65705-44-4 | |

| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(4-bromophenyl)-5-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for preparing 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] This document outlines the reaction mechanism, detailed experimental protocols, and relevant chemical data.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classical and widely utilized method for the formation of thiazole rings. The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] This synthesis is known for its simplicity and often high yields, making it a valuable tool in the synthesis of a wide array of thiazole derivatives.[2][3] Thiazole moieties are present in numerous biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

This guide focuses on the synthesis of this compound, a compound with potential applications in pharmaceutical and agrochemical research due to its specific substitution pattern.[1]

Reaction Mechanism and Pathway

The Hantzsch synthesis of this compound proceeds through a well-established mechanism involving the reaction of an α-haloketone with thiourea. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Below is a diagram illustrating the overall synthetic pathway.

Caption: Overall synthetic pathway for this compound.

The detailed mechanism of the Hantzsch thiazole synthesis is depicted in the following diagram.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols are adapted from general procedures for α-halogenation of ketones and the Hantzsch thiazole synthesis.

Synthesis of 1-Bromo-1-(4-bromophenyl)propan-2-one (α-Haloketone)

Materials:

-

1-(4-bromophenyl)propan-2-one

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Ionic Liquid ([bmim]PF₆) or Chloroform (CHCl₃)

-

Diethyl ether

-

Stir bar and round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of 1-(4-bromophenyl)propan-2-one (1 mmol) in [bmim]PF₆ (1.5 mL), add p-TsOH·H₂O (0.2 mmol) and NBS (1.2 mmol).

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, extract the product from the reaction mixture using diethyl ether.

-

The ionic liquid can be recovered and reused.

-

Evaporate the solvent from the ethereal extract to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

-

1-Bromo-1-(4-bromophenyl)propan-2-one

-

Thiourea

-

Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Stir bar and magnetic stir plate with heating

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine 1-Bromo-1-(4-bromophenyl)propan-2-one (5.0 mmol) and thiourea (7.5 mmol).

-

Add ethanol (10 mL) and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for 30-60 minutes.[3]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the contents into a beaker containing 5% Na₂CO₃ solution (25 mL) and stir.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water.

-

Allow the solid product to air dry. Recrystallization from ethanol can be performed for further purification.

Quantitative Data

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Typical Yield | 70-90% | [2] |

| Reaction Time | 30-60 min | [3] |

| Reaction Temperature | Reflux (Ethanol) | [3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrN₂S | |

| Molecular Weight | 269.16 g/mol | |

| Melting Point | 148-153 °C | |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| CH₃ | ~2.3 ppm (s, 3H) | [4] |

| NH₂ | ~6.9-7.2 ppm (s, 2H) | [4][5] |

| Aromatic-H | ~7.3-7.7 ppm (m, 4H) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | ||

| CH₃ | ~15.7 ppm | [5] |

| Thiazole C-5 | ~111 ppm | [5] |

| Aromatic C | ~121-135 ppm | |

| Thiazole C-4 | ~153 ppm | [5] |

| Thiazole C-2 | ~169 ppm | [5] |

| IR (KBr, cm⁻¹) | ||

| N-H stretch (amine) | ~3400-3200 | |

| C=N stretch | ~1620 | [5] |

| C-Br stretch | ~600-500 |

Experimental Workflow

The general laboratory workflow for the Hantzsch synthesis of this compound is outlined below.

Caption: General laboratory workflow for the Hantzsch synthesis.

Conclusion

The Hantzsch thiazole synthesis remains a robust and efficient method for the preparation of this compound. This guide provides the necessary theoretical background and practical protocols for researchers in the field of organic and medicinal chemistry. The straightforward nature of the reaction, coupled with the biological significance of the thiazole scaffold, ensures its continued relevance in the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Physicochemical properties of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

An In-depth Technical Guide on 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. The presence of a bromophenyl group and a methyl group on the thiazole core imparts specific physicochemical characteristics that make it a valuable intermediate in medicinal and agricultural chemistry.[1][2] Its structure is a key pharmacophore, and derivatives have shown a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2][3] This document provides a comprehensive overview of its known physicochemical properties, outlines a standard experimental protocol for its synthesis, and presents key data in a structured format for researchers.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in synthesis, formulation, and biological screening.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉BrN₂S | [2] |

| Molecular Weight | 269.17 g/mol | [1][2] |

| CAS Number | 65705-44-4 | [1][2] |

| Appearance | Pale yellow needles or solid | [2] |

| Melting Point | 148-155 °C | [1][2] |

| Purity | ≥ 97-98% (as determined by HPLC) | [1][2] |

| Predicted XlogP | 3.4 | [4] |

| Storage Conditions | Store at 0-8 °C | [2] |

Spectroscopic and Structural Identifiers

Structural confirmation is paramount in chemical synthesis. The following identifiers are used for the unambiguous characterization of this compound.

| Identifier | Value | Reference(s) |

| SMILES | Cc1sc(N)nc1-c2ccc(Br)cc2 | |

| InChI | 1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) | |

| InChIKey | ULSZADQFOHESKR-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of 2-amino-4-aryl-5-methylthiazole derivatives is commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

General Synthesis of this compound

This protocol describes a generalized Hantzsch synthesis approach, which is a standard and widely used method for this class of compounds.[5][6]

Materials:

-

1-(4-bromophenyl)propan-1-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Thiourea (CH₄N₂S)

-

Ethanol (or other suitable solvent)

-

Chloroform or Acetic Acid (for bromination step)

Procedure:

-

Synthesis of α-haloketone intermediate (2-bromo-1-(4-bromophenyl)propan-1-one):

-

Dissolve 1-(4-bromophenyl)propan-1-one in a suitable solvent such as chloroform or acetic acid.

-

Slowly add an equimolar amount of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution while stirring. The reaction may be initiated with gentle heating or a radical initiator if using NBS.

-

Continue stirring the reaction mixture for several hours until TLC analysis indicates the consumption of the starting ketone.

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude α-bromoketone intermediate.

-

-

Cyclocondensation (Hantzsch Reaction):

-

Dissolve the crude 2-bromo-1-(4-bromophenyl)propan-1-one intermediate in ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture for several hours (typically 4-10 hours).[7] Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Collect the solid product by filtration.

-

-

Purification:

-

Wash the crude product with water to remove any unreacted thiourea and other water-soluble impurities.

-

Purify the solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound, as pale yellow needles.[2]

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should be compared with the literature value.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

Caption: Generalized workflow for the Hantzsch synthesis of the title compound.

Biological Significance and Applications

2-Aminothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[3]

-

Pharmaceutical Development: The title compound serves as a key intermediate in the synthesis of more complex molecules.[1][2] The 2-aminothiazole core is a well-established pharmacophore in oncology, and derivatives have been shown to possess anticancer properties, often by inducing apoptosis and cell cycle arrest.[3] The presence of the bromophenyl moiety can enhance lipophilicity and reactivity, potentially improving cell membrane permeability and interaction with biological targets.[1][3]

-

Agricultural Chemistry: This compound and its derivatives have shown potential in the development of agrochemicals, including pesticides and herbicides, due to their stability and reactivity.[1][2]

Currently, no specific signaling pathways have been definitively elucidated for this compound itself. Research is ongoing for the broader class of 2-aminothiazoles, investigating their interactions with various kinases, receptors, and enzymes.

Safety and Handling

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a well-ventilated place, kept cool (0-8 °C), and with the container tightly closed.[2]

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All laboratory work should be conducted with appropriate safety measures in place.

References

2-Amino-4-(4-bromophenyl)-5-methylthiazole CAS number and molecular weight

CAS Number: 65705-44-4 Molecular Weight: 269.16 g/mol [1]

This technical guide provides a comprehensive overview of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and potential biological activities, supported by experimental protocols and data visualizations.

Physicochemical Properties

This compound is a solid compound at room temperature with a melting point ranging from 148-153 °C.[1] It is characterized by the empirical formula C₁₀H₉BrN₂S.[1]

| Property | Value | Reference |

| CAS Number | 65705-44-4 | [1] |

| Molecular Formula | C₁₀H₉BrN₂S | [1] |

| Molecular Weight | 269.16 g/mol | [1] |

| Melting Point | 148-153 °C | [1] |

| Form | Solid | [1] |

| Assay | 97% | [1] |

Synthesis

Experimental Protocol: Hantzsch Thiazole Synthesis (Proposed)

Materials:

-

1-(4-bromophenyl)-1-chloropropan-2-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve 1 equivalent of 1-(4-bromophenyl)-1-chloropropan-2-one in ethanol in a round-bottom flask.

-

Add 1.1 equivalents of thiourea to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, this compound, is then collected by filtration.

-

Wash the crude product with water and then a small amount of cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Caption: Proposed Hantzsch synthesis of the target compound.

Potential Biological Activities

Derivatives of 2-aminothiazole are recognized for their wide range of pharmacological activities, including anticancer and antimicrobial properties.[2] While specific quantitative data for this compound is limited in the public domain, studies on structurally similar compounds provide insights into its potential biological profile.

Anticancer Activity

Numerous 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[3] For instance, derivatives of the closely related compound 4-(4-bromophenyl)thiazol-2-amine have been synthesized and evaluated for their in vitro antiproliferative activity. While specific IC₅₀ values for the title compound are not available, the 2-aminothiazole scaffold is a key component of several clinically used anticancer drugs.

Antimicrobial Activity

The 2-aminothiazole nucleus is a common feature in various antimicrobial agents. Although specific minimum inhibitory concentration (MIC) values for this compound were not found, related compounds have demonstrated activity against a range of bacterial and fungal pathogens. For example, some derivatives of 4-(4-bromophenyl)thiazol-2-amine have shown promising activity against both Gram-positive and Gram-negative bacteria.

Due to the lack of specific data on the biological activities of this compound, a detailed experimental protocol for its biological evaluation is proposed below.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for in vitro cytotoxicity testing.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, given that many 2-aminothiazole derivatives exhibit anticancer properties, it is plausible that this compound could interfere with common cancer-related signaling pathways, such as those involving protein kinases. Further research is required to elucidate the precise mechanism of action and molecular targets of this compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The well-established Hantzsch synthesis provides a straightforward route to this and related 2-aminothiazoles. While specific biological data for this compound is scarce, the known activities of structurally similar molecules suggest that it is a promising candidate for further investigation. Future research should focus on its biological evaluation, including in vitro and in vivo studies, to determine its efficacy and mechanism of action.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the compound 2-Amino-4-(4-bromophenyl)-5-methylthiazole, with a specific focus on its melting point and solubility. This document is intended to serve as a comprehensive resource, offering both established data and standardized protocols for experimental determination.

Core Physicochemical Data

The following table summarizes the key identification and physical property data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₉BrN₂S | [1][2] |

| Molecular Weight | 269.16 g/mol | [1][2] |

| CAS Number | 65705-44-4 | [1][2] |

| Appearance | Pale yellow needles / Solid | [1][2] |

| Melting Point | 148-155 °C | [1][2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage | 2-8°C | [2] |

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting range is between 148-155 °C[1][2]. A sharp melting range (typically ≤ 2°C) is indicative of high purity, whereas a broad range often suggests the presence of impurities, which cause a depression of the melting point[3].

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine, powdered form.[5] If necessary, gently grind the crystalline solid using a clean mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[6] To ensure dense packing, the tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[6] The final packed sample height should be between 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 148-155 °C), set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute as the melting point is approached.[4] A slow heating rate is crucial for an accurate reading, allowing the system to reach thermal equilibrium.

-

-

Data Recording:

-

Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container. Never re-melt a sample, as decomposition may have occurred.[4]

Experimental Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Analysis

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Apparatus & Materials:

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Solvent of interest (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Seal the vials tightly and place them in a shaker or thermomixer.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[2][9] Periodic checks (e.g., at 24h, 48h, and 72h) are performed to ensure the concentration has plateaued, confirming equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or carefully filter an aliquot of the supernatant using a syringe filter.[1] Filtration is critical to remove any particulates that could falsely elevate the measured concentration.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, typically HPLC-UV.[8]

-

Create a standard curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the saturated supernatant by interpolating its analytical response on the standard curve. This concentration represents the thermodynamic solubility.

-

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

References

- 1. enamine.net [enamine.net]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. chm.uri.edu [chm.uri.edu]

- 4. westlab.com [westlab.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. evotec.com [evotec.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. bioassaysys.com [bioassaysys.com]

Technical Guide: Spectroscopic and Synthetic Overview of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for NMR analysis, and a standard synthetic methodology.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -NH₂ | ~ 5.0 - 7.0 | Broad Singlet |

| Ar-H (ortho to Br) | ~ 7.5 - 7.7 | Doublet |

| Ar-H (meta to Br) | ~ 7.3 - 7.5 | Doublet |

| -CH₃ | ~ 2.3 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (Thiazole) | ~ 168 - 172 |

| C-NH₂ (Thiazole) | ~ 150 - 155 |

| C-Ar (Thiazole) | ~ 148 - 152 |

| C-CH₃ (Thiazole) | ~ 110 - 115 |

| C-Br (Aromatic) | ~ 120 - 125 |

| C-H (Aromatic) | ~ 128 - 132 |

| C (Aromatic, attached to Thiazole) | ~ 130 - 135 |

| -CH₃ | ~ 15 - 20 |

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][3][4][5][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Reaction Scheme:

-

α-Halogenation of Ketone: 1-(4-bromophenyl)propan-1-one is reacted with a halogenating agent, such as bromine in a suitable solvent like methanol, to yield 2-bromo-1-(4-bromophenyl)propan-1-one.

-

Cyclocondensation: The resulting α-haloketone is then reacted with thiourea in a solvent such as ethanol. The mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by pouring it into water. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

NMR Spectroscopic Analysis

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules.[7][8]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Analysis:

-

The NMR spectra are recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

NMR Analysis Workflow

The logical workflow for the structural elucidation of an organic compound using NMR spectroscopy is depicted below.

Caption: Logical workflow for NMR-based structure elucidation.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. benchchem.com [benchchem.com]

Mass spectrometry analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1] This document outlines the fundamental principles, detailed experimental protocols, and expected fragmentation patterns for this molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation, purity assessment, and metabolic profiling of this and related thiazole derivatives.

Introduction to this compound

This compound belongs to the 2-aminothiazole class of compounds, a scaffold known for its diverse biological activities.[2][3] Thiazole derivatives are integral components in a variety of pharmaceuticals, including antibacterial and anticancer agents.[1][4] The presence of a bromophenyl group enhances the molecule's utility as a synthetic intermediate, making it a valuable building block in the development of novel therapeutic and crop protection agents.[1] Accurate mass spectrometry analysis is crucial for the characterization and quality control of this compound throughout the research and development process.

Predicted Mass Spectral Data

Due to the isotopic nature of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (doublet) separated by 2 Da, with nearly equal intensity. The following table summarizes the predicted monoisotopic m/z values for the protonated molecule and its major fragments under positive ion mode electrospray ionization (ESI).

| Ion | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) | Description |

| [M+H]+ | 269.98 | 271.98 | Protonated molecular ion |

| [M+H - CH3]+ | 254.96 | 256.96 | Loss of a methyl radical |

| [C9H6BrN2S]+ | 268.95 | 270.95 | Radical cation from loss of H |

| [C8H6BrN]+ | 195.97 | 197.97 | Fragment from thiazole ring cleavage |

| [C6H4Br]+ | 154.95 | 156.95 | Bromophenyl cation |

| [C3H4N2S]+ | 100.01 | - | Fragment from aminomethylthiazole portion |

Experimental Protocols

A robust mass spectrometry analysis of this compound can be achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.[5]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Create a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

-

Matrix Matching: For analysis of the compound in complex matrices (e.g., biological fluids, environmental samples), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a preferred method for the analysis of many pharmaceutical compounds.

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) or MSn mode to obtain fragmentation patterns. For MS/MS, the protonated molecular ions ([M+H]+ at m/z 269.98 and 271.98) are selected as precursor ions for collision-induced dissociation (CID).

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization may be necessary to improve the volatility of the amino group.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[5]

-

Injector: Split/splitless inlet, typically at 250 °C.[5]

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Full scan mode from m/z 50 to 500.

Visualization of Analytical Workflow and Fragmentation

The following diagrams illustrate the general experimental workflow for LC-MS analysis and the predicted fragmentation pathway of this compound.

Caption: General workflow for LC-MS analysis.

Caption: Predicted fragmentation of this compound.

Interpretation of Fragmentation Patterns

The fragmentation of protonated this compound is expected to be initiated by cleavage of the weakest bonds and the elimination of stable neutral molecules.

-

Loss of Methyl Radical: A common fragmentation pathway for methylated compounds is the loss of the methyl group (CH3•), leading to a fragment ion at m/z 254.96/256.96.

-

Thiazole Ring Cleavage: The thiazole ring can undergo cleavage, leading to the formation of various fragment ions. A significant fragmentation could involve the loss of the aminomethylthiazole portion, resulting in the bromophenyl-containing fragment.

-

Formation of Bromophenyl Cation: Subsequent fragmentation can lead to the formation of the stable bromophenyl cation at m/z 154.95/156.95.

Understanding these fragmentation pathways is essential for the structural confirmation of the molecule and the identification of its metabolites or degradation products, where modifications to the core structure would result in predictable mass shifts in the fragment ions.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The detailed protocols and predicted fragmentation data serve as a starting point for method development and structural elucidation. The application of high-resolution mass spectrometry will further aid in confirming the elemental composition of fragment ions and providing greater confidence in the identification of this and related compounds.

References

FT-IR Spectroscopic Analysis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1][2][3] The presence of the aminothiazole core, substituted with a bromophenyl and a methyl group, results in a characteristic infrared spectrum that is instrumental for its identification and structural elucidation. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the analytical workflow.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3300 | Medium-Strong | Asymmetric & Symmetric N-H stretching | Amino (-NH₂) |

| 3150 - 3000 | Medium-Weak | Aromatic C-H stretching | Bromophenyl ring |

| 2980 - 2850 | Weak | Aliphatic C-H stretching | Methyl (-CH₃) |

| 1640 - 1600 | Strong | N-H scissoring (bending) | Amino (-NH₂) |

| 1610 - 1580 | Medium-Strong | C=N stretching | Thiazole ring |

| 1570 - 1470 | Medium-Strong | C=C stretching | Thiazole & Bromophenyl rings |

| 1400 - 1350 | Medium | C-N stretching | Amino-thiazole linkage |

| 1100 - 1000 | Strong | C-Br stretching | Bromophenyl group |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted) | Bromophenyl ring |

| 750 - 650 | Medium | C-S stretching | Thiazole ring |

Experimental Protocol for FT-IR Analysis

The following protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

1. Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Spatula

-

Analytical balance

-

Sample: this compound, pure and dry

2. Sample Preparation (KBr Pellet Method):

-

Drying: Ensure both the KBr powder and the sample are completely dry to avoid interference from water absorption bands in the spectrum. This is typically achieved by heating in an oven at 105-110 °C for several hours and cooling in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

-

Place the KBr in the agate mortar and grind it to a fine powder.

-

Add the sample to the mortar and continue grinding the mixture until a homogenous, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and particle size.

3. Spectral Acquisition:

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer.

-

Acquire the FT-IR spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with the vibrational modes of the functional groups present in this compound, using the data provided in the table above and standard FT-IR correlation charts.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the FT-IR analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminothiazole derivatives, offering detailed experimental protocols, comparative data, and insights into their mechanisms of action.

I. Synthesis of 2-Aminothiazole Derivatives

Several synthetic strategies have been developed for the preparation of 2-aminothiazole derivatives. The most prominent and widely utilized method is the Hantzsch thiazole synthesis.[1][4][5] Additionally, one-pot modifications and catalyst-free approaches have been established to improve efficiency and environmental friendliness.

Hantzsch Thiazole Synthesis (Classical Method)

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[1][4][5] This robust and high-yielding reaction is a cornerstone for the synthesis of a wide array of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis.[5]

-

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

-

Procedure:

-

In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to neutralize the hydrobromide salt of the product, leading to precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any residual salts.

-

Allow the collected solid to air dry completely on a watch glass.

-

One-Pot Iodine-Catalyzed Synthesis

This method provides a more environmentally benign and operationally simple alternative to the classical Hantzsch synthesis by avoiding the pre-synthesis and handling of lachrymatory α-haloketones. The α-haloketone is generated in situ from the corresponding ketone and a halogen source, such as iodine.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles

This protocol utilizes iodine to facilitate the in situ formation of the α-iodoketone intermediate.

-

Materials:

-

Aryl methyl ketone (e.g., Acetophenone) (1.5 mmol)

-

Thiourea (1.0 mmol)

-

Iodine (I₂)

-

Ethanol (EtOH)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

In a round-bottom flask, dissolve the aryl methyl ketone (1.5 mmol) and thiourea (1.0 mmol) in ethanol (3.0 mL).

-

Add a catalytic amount of iodine.

-

Stir the reaction mixture at 80°C.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Add 10% sodium bicarbonate solution to neutralize the reaction mixture, which will cause the product to precipitate.

-

Separate the precipitate by filtration.

-

Wash the solid with water and ethanol.

-

Dry the purified 2-aminothiazole derivative in an oven.

-

Synthesis from Thiosemicarbazones

An alternative route to 2-aminothiazole derivatives involves the reaction of thiosemicarbazones with α-halocarbonyl compounds. This method allows for the introduction of diverse substituents at the 2-position of the thiazole ring.

Experimental Protocol: Synthesis of a Thiazole Derivative from a Thiosemicarbazone

This protocol demonstrates the synthesis of a thiazole derivative starting from a thiosemicarbazone and an α-haloketone.[6]

-

Materials:

-

Thiosemicarbazone derivative (1 mmol)

-

α-haloketone (e.g., 3-chloropentane-2,4-dione) (1 mmol)

-

Ethanol (EtOH)

-

-

Procedure:

-

Dissolve the thiosemicarbazone derivative (1 mmol) and the α-haloketone (1 mmol) in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that forms upon cooling is collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., dioxane) to obtain the purified thiazole derivative.[6]

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methods described above, allowing for easy comparison.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | None | Methanol | 65-70 | 0.5 - 1 | ~95%[7] |

| One-Pot Iodine-Catalyzed | Acetophenone, Thiourea | Iodine (catalytic) | Ethanol | 80 | 2 - 3.5 | 79 - 90%[8] |

| From Thiosemicarbazones | Thiosemicarbazone, 3-chloropentane-2,4-dione | None | Ethanol | Reflux | 2 - 4 | ~77%[6] |

| Microwave-Assisted Hantzsch | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | None | Methanol | 90 | 0.5 | 95%[7] |

II. Characterization of 2-Aminothiazole Derivatives

The structural elucidation and confirmation of synthesized 2-aminothiazole derivatives are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of 2-aminothiazole derivatives.

Representative ¹H NMR Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 2-Aminothiazole | DMSO-d₆ | 6.93 (d, 1H, H-thiazole), 6.53 (d, 1H, H-thiazole), 6.86 (br s, 2H, NH₂) |

| 2-Amino-4-methylthiazole | DMSO-d₆ | 7.17 (br, 2H, NH₂), 7.55 (s, 1H, H-thiazole), 2.17 (s, 3H, CH₃)[9] |

| Ethyl 2-aminothiazole-4-acetate | DMSO-d₆ | 7.72 (s, 2H, NH₂), 4.14 (q, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₃)[9] |

Representative ¹³C NMR Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Amino-4-methylthiazole | DMSO-d₆ | 169.2, 153.4, 111.1, 15.7[9] |

| Ethyl 2-aminothiazole-4-acetate | DMSO-d₆ | 170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (O-CH₂), 17.4, 14.7 (CH₃)[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the synthesized molecules.

Representative IR Data

| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) |

| 2-Aminothiazole | KBr | ~3400-3100 (N-H stretching), ~1620 (C=N stretching), ~1500 (C=C stretching) |

| 2-Amino-4-methylthiazole | KBr | 3425, 3286, 3113 (NH₂), 2918 (C-H), 1620 (C=N), 1504, 1373, 1318 (C=C), 1115 (C-N)[9] |

| Ethyl 2-aminothiazole-4-acetate | KBr | 3419, 3325, 3113 (NH₂), 2979 (C–H), 1674 (C=O), 1514 (C=N), 1373 (C=C), 1277 (C-O), 1095 (C-N), 756 (S-C=N)[9] |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.

Representative Mass Spectrometry Data

| Compound | Ionization Method | Molecular Ion Peak (m/z) |

| 2-Aminothiazole | Electron Ionization (EI) | 100 [M]⁺[10] |

| N-methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl) phenyl) thiazol-2-yl) benzamide | ESI | 431 [M+H]⁺[4] |

| N-(2-Trifluoromethyl)-4-(pyridin-2-yl)thiazol-2-amine | ESI | 322.062 [M+H]⁺[11] |

III. Biological Activity and Signaling Pathways

2-Aminothiazole derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Many of these compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Several 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2.[12][13]

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Aminothiazole [webbook.nist.gov]

- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] This document details the primary synthetic pathway, experimental protocols, and characterization data.

Core Synthesis Route: The Hantzsch Thiazole Synthesis

The principal method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of an α-haloketone with a thioamide.[3] For the target molecule, the specific reactants are 2-bromo-1-(4-bromophenyl)propan-1-one and thiourea.

The general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Starting Materials

The successful synthesis of the target compound relies on the quality of the starting materials.

| Starting Material | Structure | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2-bromo-1-(4-bromophenyl)propan-1-one |  | 38786-67-3 | C₉H₈Br₂O | 291.97 | Provides the C4-C5-aryl-methyl backbone of the thiazole ring. |

| Thiourea |  | 62-56-6 | CH₄N₂S | 76.12 | Provides the sulfur atom and the 2-amino group of the thiazole ring. |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(4-bromophenyl)propan-1-one (1.0 eq.) and thiourea (1.1 eq.).

-

Add a suitable solvent, such as ethanol, to the flask.

-

Heat the reaction mixture to reflux with constant stirring.

Reaction Monitoring:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated solution of a weak base, such as sodium bicarbonate.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed by various analytical techniques.

| Property | Data |

| Molecular Formula | C₁₀H₉BrN₂S |

| Molecular Weight | 269.17 g/mol |

| Appearance | Pale yellow needles[4] |

| Melting Point | 149-155 °C[4] |

| CAS Number | 65705-44-4[4] |

| Predicted ¹H NMR | δ (ppm): 7.55 (d, 2H), 7.35 (d, 2H), 5.5 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) |

| Predicted ¹³C NMR | δ (ppm): 168 (C-S), 148 (C-N), 135 (C-Br), 132, 128, 121 (Aromatic C), 115 (C-C=N), 12 (CH₃) |

| Predicted Mass Spec (m/z) | [M+H]⁺: 270.98 |

Note: Predicted NMR and Mass Spec data are based on computational models and may vary from experimental results.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Biological Relevance

While specific studies on the biological activity of this compound are limited, the 2-aminothiazole scaffold is a well-known pharmacophore in medicinal chemistry. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Many 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[5]

-

Antimicrobial Activity: The thiazole ring is a core component of many antimicrobial drugs, and various 2-aminothiazole compounds have shown antibacterial and antifungal properties.

The presence of the 4-bromophenyl group in the target molecule may influence its biological activity, potentially enhancing its efficacy or altering its target specificity. Further research is needed to fully elucidate the pharmacological profile of this specific compound.

This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. The provided information on starting materials, experimental protocols, and characterization will aid in the successful preparation and investigation of this compound.

References

An In-Depth Technical Guide on 2-Amino-4-(4-bromophenyl)-5-methylthiazole: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While a definitive crystal structure report for this specific molecule was not identified in the conducted literature search, this document outlines a probable synthetic route, expected characterization data, and a detailed exploration of the potential biological activities of the broader 2-aminothiazole class of compounds, particularly focusing on their anticancer properties. The guide includes detailed experimental protocols, data presented in a structured format, and visualizations of experimental workflows and biological signaling pathways to aid researchers in their understanding and future investigations of this and related molecules.

Introduction

2-aminothiazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, incorporates key structural features—a 2-aminothiazole core, a bromophenyl group, and a methyl substituent—that suggest its potential as a valuable intermediate in the synthesis of biologically active molecules.[1][2] Its structural similarity to compounds with known anticancer activity makes it a compelling target for further investigation in drug discovery programs.[2]

Synthesis and Characterization

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3] This method typically involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through the reaction of 2-bromo-1-(4-bromophenyl)propan-1-one with thiourea.

Reaction Scheme:

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

-

Materials:

-

Substituted α-haloketone (1 equivalent)

-

Thiourea (1.1 equivalents)

-

Ethanol (or another suitable solvent)

-

-

Procedure:

-

Dissolve the α-haloketone in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add thiourea to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the free base.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure 2-aminothiazole derivative.

-

Characterization Data

While specific crystallographic data for this compound is not publicly available, the following table summarizes expected and reported physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrN₂S | [4] |

| Molecular Weight | 269.16 g/mol | [4] |

| Appearance | Solid | - |

| Melting Point | 148-153 °C | [4] |

| Purity | 97% | [4] |

Experimental and Logical Workflow Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound, as well as a potential logical relationship for its application in anticancer research.

References

Methodological & Application

Application Notes and Protocols: Investigating the Anticancer Potential of 2-Amino-4-(4-bromophenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several clinically approved anticancer drugs.[1] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including potent antitumor effects against a wide range of human cancer cell lines such as breast, lung, colon, and leukemia.[1] While 2-Amino-4-(4-bromophenyl)-5-methylthiazole is frequently cited as a key intermediate in the synthesis of more complex bioactive molecules, its intrinsic anticancer properties warrant investigation.[2] These application notes provide a comprehensive guide for researchers to explore the potential of this compound as an anticancer agent, based on established methodologies for analogous 2-aminothiazole derivatives.

Potential Mechanisms of Action

Research on 2-aminothiazole derivatives has elucidated several mechanisms by which these compounds exert their anticancer effects. These include:

-

Kinase Inhibition: Many 2-aminothiazole derivatives function as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]

-

Topoisomerase Inhibition: Some compounds have been shown to target topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription, leading to DNA damage and cell death.

-

Aryl Hydrocarbon Receptor (AhR) Signaling: For some related aminophenylbenzothiazoles, bioactivation via cytochrome P450 enzymes, modulated by the AhR signaling pathway, is a key step in their anticancer activity.[4]

Data Presentation: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various 2-aminothiazole derivatives against several human cancer cell lines, providing a benchmark for potential studies on this compound.

| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| Analogue 20 | H1299 | Human Lung Cancer | 4.89 | [1] |

| Analogue 20 | SHG-44 | Human Glioma | 4.03 | [1] |

| Compound 21 | K563 | Human Leukemia | 16.3 | [1] |

| Compound 10 | HT29 | Human Colon Cancer | 2.01 | [1] |

| Compound 46b | A549 | Human Lung Cancer | 0.16 | [1] |

| Compound 46b | HepG2 | Human Liver Cancer | 0.13 | [1] |

| Compound p2 | MCF7 | Human Breast Cancer | 10.5 | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

-

Human cancer cell lines

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of the compound on the expression levels of key proteins in a targeted signaling pathway (e.g., apoptosis pathway: Bcl-2, Bax, Caspase-3).

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for investigating the anticancer properties of this compound.

Caption: Experimental workflow for anticancer evaluation.

Caption: Potential signaling pathways targeted by 2-aminothiazole derivatives.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4-(4-bromophenyl)-5-methylthiazole: Application Notes and Protocols for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(4-bromophenyl)-5-methylthiazole is a synthetic compound belonging to the 2-aminothiazole class of heterocyclic molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including approved drugs. The 2-aminothiazole scaffold serves as a versatile pharmacophore, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of a 4-bromophenyl group and a methyl group at the 4 and 5 positions of the thiazole ring, respectively, confers specific physicochemical properties that may influence its biological activity and target engagement.

Recent research has highlighted the potential of 2-aminothiazole derivatives bearing a 4-bromophenyl moiety as inhibitors of protein kinases, particularly Aurora kinases.[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, and their dysregulation is frequently observed in various cancers. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential kinase inhibitor, with a focus on Aurora kinases.

Kinase Inhibitory Potential

While specific inhibitory concentration (IC50) values for this compound against Aurora kinases are not yet publicly available, the structure-activity relationship (SAR) of related compounds strongly suggests its potential as an inhibitor. The 4-bromophenyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases.[1]

Comparative Inhibitory Activity of Structurally Related 2-Aminothiazole Derivatives

To provide a quantitative perspective on the potential potency of this compound, the following table summarizes the IC50 values of structurally related 2-aminothiazole compounds against various kinases.

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative) | Aurora A, B, C | 44, 19, 65 | [2] |

| SNS-314 (aminothiazole derivative) | Aurora A, B, C | 9, 31, 3 | [2] |

| AMG 900 (pan-Aurora kinase inhibitor) | Aurora A, B, C | 5, 4, 1 | [2] |

| A series of 2-aminothiazole derivatives | CHK1 | 4.25 (for compound 8n) | [3] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T cancer cell line | 0.8 µM (IC50) | [4] |

Signaling Pathway

Aurora kinases are key regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The primary substrate for Aurora B is Histone H3, and its phosphorylation at Serine 10 is a critical event for chromosome condensation and segregation. Inhibition of Aurora B leads to a decrease in phospho-Histone H3 (Ser10) levels.

Diagram of the Aurora Kinase Signaling Pathway

Caption: Simplified Aurora Kinase signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a framework for evaluating the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibition of Aurora kinase activity.

Materials:

-

Recombinant human Aurora A and Aurora B kinase (e.g., from Promega, SignalChem)

-

Kemptide (LRRASLG) or other suitable substrate peptide

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (test compound)

-

Known Aurora kinase inhibitor (e.g., Alisertib, Barasertib) as a positive control

-

DMSO (Dimethyl sulfoxide)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well microplates